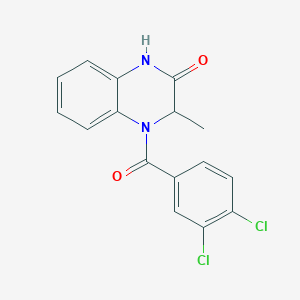

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of 3,4-dichlorobenzoyl chloride . 3,4-Dichlorobenzoyl chloride is a solid compound with a molecular weight of 209.46 g/mol . It’s used in the synthesis of various benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dichlorobenzoyl chloride are not specifically mentioned in the search results .Physical and Chemical Properties Analysis

3,4-Dichlorobenzoyl chloride, a component of the compound, is a white to yellowish crystalline low melting solid. It has a melting point of 30-33 °C (lit.) and a boiling point of 242 °C (lit.) .科学的研究の応用

Chemistry and Synthesis Applications

Novel Derivatives Synthesis : Research on substituted quinolinones led to the synthesis of novel 4-pyrazolylquinolinone derivatives. These compounds, derived from reactions involving 4-hydrazino-1-methyl-2(1H)quinolinone, showcase the chemical versatility and potential for creating new molecular entities for further study (Abass, 2000).

Biocatalytic Synthesis : An innovative approach utilized lemon juice as a solvent and catalyst for the one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones. This method presents an environmentally friendly alternative to traditional synthesis, emphasizing the compound's role in green chemistry applications (Petronijević et al., 2017).

Optical and Material Science

- Electroluminescence Device Performance : A study on methyl substituted group III metal tris(8-quinolinolato) chelates revealed insights into their photoluminescence, electroluminescence, and thermal properties. Such research demonstrates the potential use of quinoxalinone derivatives in developing materials for electroluminescent devices (Sapochak et al., 2001).

Pharmacological Research

- Farnesyl Protein Transferase Inhibitor : The compound (R)-6-amino[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is highlighted for its potent and selective inhibition of farnesyl protein transferase, showing significant antitumor effects. This underscores the compound's importance in pharmacological research for developing new cancer therapies (Venet et al., 2003).

Antimicrobial Activity

- Antibacterial Activity : Studies on quinoxalinone derivatives, including evaluations against bacterial strains, indicate moderate effectiveness in inhibiting bacterial growth. This suggests their potential as leads for developing new antimicrobial agents (Asghari et al., 2014).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Quinoxalinone derivatives have been investigated for their effects on inhibiting mild steel corrosion in acidic media. The findings reveal their potential as corrosion inhibitors, which could have applications in protecting industrial materials (Tazouti et al., 2016).

Safety and Hazards

特性

IUPAC Name |

4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIKDAXPTNZQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324203 |

Source

|

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009335-95-8 |

Source

|

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)

![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)

![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)

![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)

![(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2923259.png)

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)

![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)